3-[4-(Oxiran-2-ylmethoxy)phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
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Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions that often include the formation of imidazo[1,5-a]pyridine derivatives. For instance, a series of 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols with different substituents were synthesized and investigated for their photophysical properties . Although the exact synthesis of 3-[4-(Oxiran-2-ylmethoxy)phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often characterized using techniques such as X-ray diffraction and density functional theory (DFT) calculations. For example, a novel heterocyclic compound was characterized by X-ray and DFT, providing detailed geometric parameters and vibrational wavenumbers . These methods could be used to analyze the molecular structure of 3-[4-(Oxiran-2-ylmethoxy)phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine to gain insights into its geometry and electronic structure.
Chemical Reactions Analysis
Heterocyclic compounds can undergo various chemical reactions, including cyclization and deoxygenation. For instance, cyclisation reactions of some 3-nitrosoimidazo[1,2-a]-pyridines and -pyrimidines were studied, leading to different products than previously reported in the literature . The reactivity of the oxirane group in 3-[4-(Oxiran-2-ylmethoxy)phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine could be explored in similar ring-opening or ring-closure reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. The photophysical properties of a series of tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols were investigated, showing intense fluorescence and large Stokes shifts . These properties suggest potential applications as organic dyes. Similarly, the physical and chemical properties of 3-[4-(Oxiran-2-ylmethoxy)phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine could be analyzed to determine its suitability for various applications.
Scientific Research Applications
Synthetic Methodologies and Chemical Analysis
One of the primary scientific interests in this compound lies in its synthesis and structural analysis. Innovative synthetic routes are being developed to enhance the efficiency and selectivity of producing such compounds. For example, research on similar pyridine and imidazo[1,5-a]pyridine derivatives has shown advancements in one-pot synthesis techniques, facilitating the construction of complex molecules with high purity and yield. Studies such as the efficient synthesis of oxa- and aza-condensed tetrahydropyridines from cyclic enones highlight the versatility of these methodologies in producing a wide range of heterocyclic compounds (Zanatta et al., 2010). These synthetic strategies are crucial for developing novel materials with potential applications in various fields, including pharmaceuticals, materials science, and catalysis.
Structure-Activity Relationships (SAR) and Compound Optimization
Understanding the structure-activity relationships (SAR) of compounds like 3-[4-(Oxiran-2-ylmethoxy)phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is key to optimizing their properties for specific applications. Research into related structures has led to the synthesis and characterization of novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines, demonstrating the potential of these compounds in creating materials with excellent thermal stability and mechanical properties (Wang et al., 2006). Such studies are instrumental in the design and development of new materials with tailored properties for industrial and technological applications.
Potential as Building Blocks for Complex Molecules
The compound , due to its unique structural features, serves as a versatile building block for the synthesis of more complex molecules. Research efforts have been directed towards exploiting its reactivity to create compounds with significant biological and chemical properties. For instance, the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents demonstrates how modifications to the tetrahydropyridine (THP) moiety can influence biological activity, highlighting the compound's potential as a precursor in medicinal chemistry (Redda & Gangapuram, 2007).
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential applications. For example, it could be studied for potential use in pharmaceuticals, given the presence of the biologically active imidazopyridine core .
properties
IUPAC Name |
3-[4-(oxiran-2-ylmethoxy)phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-8-18-13(3-1)9-17-16(18)12-4-6-14(7-5-12)19-10-15-11-20-15/h4-7,9,15H,1-3,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVVSHWORGUKNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CN=C2C3=CC=C(C=C3)OCC4CO4)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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